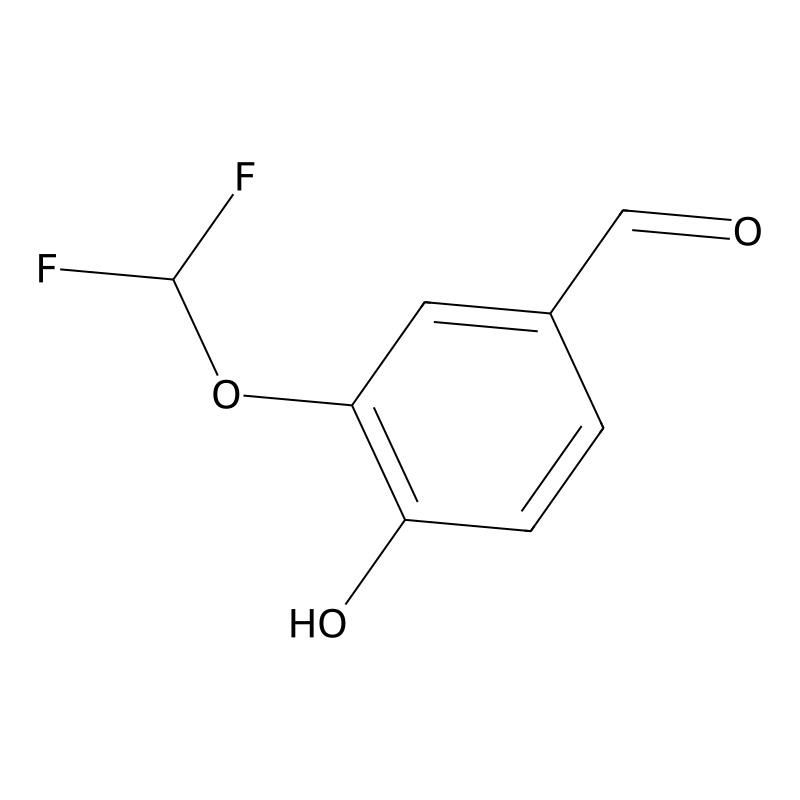

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Properties

-(Difluoromethoxy)-4-hydroxybenzaldehyde (also known as 4-(difluoromethoxy)-3-hydroxybenzaldehyde) is an organic compound with the molecular formula C₈H₆F₂O₃. It can be synthesized through various methods, including nucleophilic substitution reactions and fluorination reactions [CN103467260A].

This compound exhibits several interesting properties relevant to scientific research. Its structure features a combination of functional groups, including a formyl group (CHO), a difluoromethoxy group (OCF₂H), and a hydroxyl group (OH), which can participate in various chemical reactions and interactions.

Precursor for Drug Discovery

One of the primary applications of 3-(difluoromethoxy)-4-hydroxybenzaldehyde in scientific research lies in its role as a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors [, ]. PDE4 is an enzyme involved in the regulation of various biological processes, and its inhibition has been shown to be beneficial in treating several diseases, including chronic obstructive pulmonary disease (COPD) [].

The presence of the difluoromethoxy group in 3-(difluoromethoxy)-4-hydroxybenzaldehyde is believed to contribute to the desirable pharmacological properties of PDE4 inhibitors, including improved potency and selectivity [].

Other Potential Applications

Beyond its role in PDE4 inhibitor development, 3-(difluoromethoxy)-4-hydroxybenzaldehyde has been explored for other potential applications in scientific research.

- Material Science: Studies have investigated the use of this compound in the development of new materials with specific electronic and optical properties [].

- Bioconjugation: The functional groups present in the molecule offer potential for its use in bioconjugation reactions, allowing for the attachment of other molecules to biomolecules like proteins or antibodies.

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a chemical compound characterized by the presence of a difluoromethoxy group and a hydroxy group attached to a benzaldehyde backbone. Its molecular formula is C8H6F2O3, and it plays a significant role as an intermediate in the synthesis of phosphodiesterase-4 inhibitors, which are crucial in treating various inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The aldehyde can be reduced to produce alcohols.

- Substitution: The hydroxyl group may participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .

3-(Difluoromethoxy)-4-hydroxybenzaldehyde exhibits significant biological activity primarily through its role as a precursor in the synthesis of phosphodiesterase-4 inhibitors. These inhibitors enhance cellular levels of cyclic adenosine monophosphate (cAMP), which has various physiological effects, including:

- Relaxation of smooth muscle cells in the airways.

- Modulation of inflammatory responses.

The inhibition of phosphodiesterase-4 leads to increased cAMP levels, which activate protein kinase A, influencing multiple biochemical pathways .

Several synthetic routes have been developed for producing 3-(Difluoromethoxy)-4-hydroxybenzaldehyde:

- Nucleophilic Substitution Reaction: This method involves reacting phenolic compounds with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide and an acid-binding agent. Typical solvents include DMF (N,N-Dimethylformamide) or water, with reaction temperatures ranging from 60°C to 120°C .

- Selective Alkylation: Another approach utilizes 3,4-dihydroxybenzaldehyde as a starting material and solid-state difluoro sodium chloroacetate as the difluoromethylating agent. This method is noted for its high selectivity and yield .

This compound is primarily utilized in:

- Pharmaceutical Development: As an intermediate for synthesizing phosphodiesterase-4 inhibitors like roflumilast, which are used to treat respiratory diseases.

- Chemical Research: In studies exploring the effects of fluorinated compounds on biological systems and their potential therapeutic applications.

Studies indicate that 3-(Difluoromethoxy)-4-hydroxybenzaldehyde interacts with phosphodiesterase-4 by binding to its active site, thereby inhibiting its function. This inhibition results in increased levels of cAMP, which can significantly alter cellular functions and biochemical pathways associated with inflammation and muscle relaxation .

Several compounds are structurally or functionally similar to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Difluoromethoxy-3-hydroxybenzaldehyde | Similar difluoromethoxy and hydroxy groups | Used specifically for synthesizing PDE4 inhibitors |

| 3-Hydroxy-4-methoxybenzaldehyde | Contains a methoxy group instead of difluoro | Less potent in PDE4 inhibition compared to difluoro |

| 3-(Trifluoromethoxy)-4-hydroxybenzaldehyde | Contains trifluoromethoxy instead of difluoro | Potentially different biological activity due to trifluoro group |

| Roflumilast | A specific PDE4 inhibitor derived from this compound | Directly used in treating COPD and other conditions |

The uniqueness of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde lies in its specific fluorinated structure that enhances its inhibitory activity against phosphodiesterase-4, making it a valuable compound in pharmaceutical applications.